3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
CAS No.: 1864015-76-8
Cat. No.: VC6956147
Molecular Formula: C13H19Cl2N3
Molecular Weight: 288.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864015-76-8 |
|---|---|
| Molecular Formula | C13H19Cl2N3 |
| Molecular Weight | 288.22 |
| IUPAC Name | 3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H |
| Standard InChI Key | KNMWDKAQSRVUJG-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure comprises a pyrazole ring substituted with a methyl group at position 3 and a phenyl group at position 1. A propan-1-amine chain extends from position 4, with two hydrochloride counterions forming the salt (Figure 1) . The molecular formula is C₁₃H₁₉Cl₂N₃, yielding a molecular weight of 288.22 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine; dihydrochloride |
| SMILES | CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl |
| InChIKey | KNMWDKAQSRVUJG-UHFFFAOYSA-N |
| Solubility | Enhanced in polar solvents due to hydrochloride form |
The hydrochloride salt formation improves aqueous solubility, critical for biological assays and synthetic workflows.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step strategies common to pyrazole chemistry:
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Cyclocondensation: Hydrazines react with β-diketones or α,β-unsaturated ketones to form the pyrazole core.
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Functionalization: Alkylation or nucleophilic substitution introduces the propan-1-amine chain.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride.
A representative pathway (Figure 2) begins with 1-phenyl-3-methylpyrazole-4-carbaldehyde, which undergoes reductive amination with propan-1-amine followed by HCl quenching.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at pyrazole position 4.
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Amine Stability: Preventing oxidation during salt formation.
Recent advances in microwave-assisted synthesis and green solvents (e.g., ethanol/water mixtures) improve yields to ~60–70%.
Industrial and Research Applications
Agrochemical Development
Pyrazoles are precursors to herbicides and insecticides. This compound’s amine group facilitates conjugation with chlorinated aromatics, enhancing pesticidal activity.
Coordination Chemistry
The pyrazole nitrogen and amine group act as ligands for transition metals. Complexes with Cu(II) and Zn(II) show catalytic activity in oxidation reactions.
Comparative Analysis With Analogous Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-1-phenylpyrazole | No amine chain | Anticonvulsant |
| 4-Methylpyrazole | Methyl at position 4 | Methanol antidote |
| Target compound | Propan-1-amine + diHCl | Antimicrobial (predicted) |
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